molecular formula C21H29N3O3 B2562001 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946340-36-9

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2562001
CAS No.: 946340-36-9
M. Wt: 371.481
InChI Key: HMKVRCRTPLUARS-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2-(3-Methoxyphenoxy)acetamide is a tertiary amine-containing acetamide derivative featuring dual dimethylamino groups: one on the ethyl chain and another on the para-substituted phenyl ring, along with a 3-methoxyphenoxy moiety. Its molecular formula is C21H29N3O3, with a molecular weight of 387.48 g/mol (calculated from ).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-23(2)17-11-9-16(10-12-17)20(24(3)4)14-22-21(25)15-27-19-8-6-7-18(13-19)26-5/h6-13,20H,14-15H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKVRCRTPLUARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methoxy vs. 3-Methoxy Substitution

  • G500-0101 (): A positional isomer with a 2-methoxyphenoxy group instead of 3-methoxy. Both compounds share the same molecular formula (C21H29N3O3) but differ in substituent orientation.

Piperazinyl vs. Dimethylamino Substitution

  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-Phenyl-1-piperazinyl)ethyl}-2-(3-Methoxyphenoxy)acetamide (): This compound replaces one dimethylamino group with a 4-phenylpiperazinyl moiety. Key differences include: Molecular Weight: 488.63 g/mol (C29H36N4O3) vs. 387.48 g/mol for the target compound. Physicochemical Properties: The piperazinyl group introduces additional hydrogen-bonding capacity and bulkiness, which may enhance solubility but reduce membrane permeability compared to dimethylamino groups.

Aromatic Ring Modifications

  • N-(4-Aminophenyl)-N-[2-(Dimethylamino)ethyl]-2-Methoxyacetamide (): Features a 4-aminophenyl group instead of 4-(dimethylamino)phenyl.

Physicochemical and Pharmacokinetic Properties

Property Target Compound G500-0101 (2-Methoxy) Piperazinyl Analog ()
Molecular Weight (g/mol) 387.48 387.48 488.63
LogP (Predicted) ~2.8* ~2.9* ~3.5*
Hydrogen Bond Acceptors 6 6 7
Hydrogen Bond Donors 1 1 1

*LogP estimated using fragment-based methods.

  • Key Observations :
    • The target compound and its 2-methoxy isomer exhibit similar lipophilicity, suggesting comparable passive diffusion.
    • The piperazinyl analog’s higher molecular weight and LogP may reduce oral bioavailability but improve solubility in polar solvents .

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